molecular formula C24H21N3O5 B2818964 benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate CAS No. 923139-33-7

benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Cat. No.: B2818964
CAS No.: 923139-33-7
M. Wt: 431.448
InChI Key: QDILNFOBTSKPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is a complex organic compound with a unique structure that combines a pyrido[3,2-d]pyrimidine core with benzyl and methoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Methoxybenzyl Groups: This can be achieved through alkylation reactions using benzyl halides and methoxybenzyl halides in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate
  • Benzyl [3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Uniqueness

Benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

923139-33-7

Molecular Formula

C24H21N3O5

Molecular Weight

431.448

IUPAC Name

benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3

InChI Key

QDILNFOBTSKPPF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.